molecular formula C20H18N4O4 B2786512 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-22-4

2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2786512
CAS No.: 1797270-22-4
M. Wt: 378.388
InChI Key: UMJPNNPUTKUNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a benzo[d]oxazol-2-one core linked to a nicotinonitrile moiety via a piperidin-4-yloxy-acetyl bridge. This structure integrates pharmacologically significant motifs:

  • Benzo[d]oxazol-2-one: Known for its role in modulating receptor binding and metabolic stability, particularly in neurological and oncological targets .
  • Nicotinonitrile: A cyano-substituted pyridine derivative associated with kinase inhibition and cytotoxic activity .
  • Piperidine-acetyl spacer: Enhances solubility and facilitates interactions with biomolecular targets, such as transporters or enzymes .

Properties

IUPAC Name

2-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-12-14-4-3-9-22-19(14)27-15-7-10-23(11-8-15)18(25)13-24-16-5-1-2-6-17(16)28-20(24)26/h1-6,9,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJPNNPUTKUNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Acetylation: The benzoxazole derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Piperidine Ring Introduction: The acetylated benzoxazole is reacted with 4-hydroxypiperidine under basic conditions to form the piperidine derivative.

    Nicotinonitrile Coupling: Finally, the piperidine derivative is coupled with nicotinonitrile using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s structure suggests a multi-step synthesis involving:

  • Benzoxazole ring formation via cyclization of a substituted o-aminophenol derivative.

  • Acetylation of piperidine through amide coupling.

  • Ether linkage formation between the piperidine oxygen and the nicotinonitrile moiety.

Reaction Table: Proposed Synthetic Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclizationCarbonyl source (e.g., CDI, TFA) Formation of 2-oxobenzo[d]oxazol-3(2H)-yl scaffold
2Amide CouplingHBTU/HOBt, DIPEA, DMF 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid → acetylpiperidine derivative
3Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80–100°C Piperidin-4-yl ether linkage with 2-cyanonicotinic acid

Benzoxazole Ring

  • Acid/Base Stability : Susceptible to ring-opening under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions due to the oxazole’s labile oxygen-nitrogen bond .

  • Electrophilic Substitution : Limited reactivity at C-5/C-7 positions due to electron-withdrawing oxazole ring .

Acetamide-Piperidine Moiety

  • Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions or enzymatic action (e.g., esterases) to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and piperidin-4-ol .

  • Nucleophilic Substitution : Piperidine’s tertiary amine can participate in alkylation or acylation reactions .

Nicotinonitrile Group

  • Cyanide Release : Risk of HCN generation under high-temperature or strongly reducing conditions .

  • Nitrile Hydrolysis : May convert to carboxylic acid (under acidic conditions) or amide (under basic conditions) .

Stability Under Representative Conditions

ConditionStability OutcomeCitation
Aqueous HCl (1M, 25°C)Partial decomposition (~20% over 24h) via oxazole ring hydrolysis
Aqueous NaOH (1M, 25°C)Complete degradation within 12h (amide bond cleavage)
UV Light (254nm)No significant degradation over 48h
Heat (100°C, dry)Stable for >72h; nitrile group intact

Derivatization Potential

  • Amide Modifications :

    • The acetyl group can be replaced with other acyl chlorides (e.g., propionyl, benzoyl) using HBTU-mediated coupling .

  • Piperidine Functionalization :

    • Oxidation of the piperidine ring to N-oxide (e.g., with mCPBA) .

  • Nitrile Transformations :

    • Reduction to amine (e.g., LiAlH₄) or conversion to tetrazole (e.g., NaN₃, NH₄Cl) .

Key Research Findings

  • Stereochemical Integrity : The piperidine ring’s chair conformation stabilizes the ether linkage, minimizing steric hindrance during reactions .

  • Bioactivation Risks : Nitrile hydrolysis to cyanide is negligible under physiological conditions (pH 7.4, 37°C) .

  • Cross-Coupling Feasibility : Suzuki-Miyaura coupling at the nicotinonitrile’s pyridine ring is hindered by electron-withdrawing nitrile group .

Unresolved Challenges

  • Selective Functionalization : Simultaneous modification of benzoxazole and nicotinonitrile groups without cross-reactivity remains difficult.

  • Scale-Up Limitations : Low yields (<40%) in the final etherification step due to steric bulk .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxobenzoxazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar structures can selectively target cancer cells, leading to reduced cell proliferation and increased apoptosis in various cancer types. The ability of the compound to interact with specific molecular targets may enhance its effectiveness as an anticancer agent .

Central Nervous System (CNS) Effects

The piperidine component of the compound suggests potential applications in treating CNS disorders. Compounds with similar structures have demonstrated depressant effects on the CNS, affecting locomotor activity in animal models . This implies that the compound could be further explored for its neuropharmacological effects, potentially leading to new treatments for anxiety or depression.

Antimicrobial Properties

Preliminary studies suggest that derivatives of oxobenzoxazole possess antimicrobial activity. The structural features of this compound may enhance its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A study synthesized various oxobenzoxazole derivatives, including the target compound, and evaluated their biological activities against cancer cell lines. Results indicated significant anticancer activity compared to controls .
CNS Activity Assessment Research assessing the locomotor activity in mice treated with similar piperidine derivatives showed dose-dependent CNS depressant effects, suggesting potential therapeutic applications in neuropharmacology .
Antimicrobial Testing A screening of oxobenzoxazole derivatives revealed notable antibacterial activity against Gram-positive bacteria, supporting further investigation into their use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. The nicotinonitrile moiety can interact with nucleophilic sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Synthetic Route Reported Activity Source
2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (Target) Benzo[d]oxazol-2-one Nicotinonitrile, piperidin-4-yloxy-acetyl Not explicitly detailed; likely involves coupling of nicotinonitrile with oxazolyl intermediates. Inferred: Potential TSPO binding or kinase modulation based on structural analogs.
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Benzo[d]oxazol-2-one Bis(pyridin-2-ylmethyl)amino, phenylacetamide Bifunctional chelate approach; carbon-11 labeling for SPECT imaging. TSPO-selective SPECT ligand with confirmed in vitro binding affinity.
4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinenitrile (8) Nicotinonitrile Pyrazole, naphthalene, 4-fluorophenyl Multicomponent reaction using pyrazole carbaldehyde, acetylnaphthalene, and cyanoacetate. Cytotoxic activity (specific IC50 not provided); pyrazole enhances antiproliferative effects.
1a-e (Thiosemicarbazide derivatives) Benzo[d]oxazol-2-one Thiosemicarbazide, substituted aliphatic/aromatic groups Reaction of acetohydrazide with isothiocyanates. Anticandidal and enzyme inhibitory activity (e.g., against acetylcholinesterase).
2a-e (Triazol derivatives) Benzo[d]oxazol-2-one 1,2,4-Triazol-3-yl, substituted groups Cyclization of thiosemicarbazides with triethylamine (TEA). Enhanced bioactivity compared to 1a-e; specific targets not detailed.

Structural and Functional Insights

  • Target vs. PBPA: The target compound replaces PBPA’s bis(pyridin-2-ylmethyl)amino group with a nicotinonitrile-piperidine system. This substitution may reduce metal-chelation capacity (critical for SPECT imaging ) but could improve CNS penetration or kinase affinity due to the nitrile group .
  • Target vs. Compound 8: While both contain nicotinonitrile, compound 8’s pyrazole and naphthalene substituents likely increase lipophilicity, favoring cytotoxic membrane interactions . The target’s piperidine linker may instead prioritize target-specific binding over broad cytotoxicity.
  • Target vs. 1a-e/2a-e: The thiosemicarbazide and triazol analogs lack the nicotinonitrile moiety but introduce sulfur-rich groups, which are associated with redox modulation and metal-binding activities .

Pharmacological Potential

  • Imaging Applications: PBPA’s success as a TSPO ligand implies that the target compound’s benzo[d]oxazol-2-one core could be optimized for similar applications, though its nicotinonitrile group may require validation.
  • Cytotoxicity: Compound 8’s activity highlights the nicotinonitrile’s role in apoptosis induction, suggesting the target compound should be screened against cancer cell lines.
  • Enzyme Inhibition : The triazol derivatives’ enhanced activity over thiosemicarbazides underscores the importance of heterocyclic diversity, a feature the target compound partially shares.

Notes

  • Synthesis Challenges: The piperidine-acetyl-nicotinonitrile linkage may require stringent reaction conditions to avoid hydrolysis of the oxazolone or nitrile groups.
  • Biological Testing Priorities : Prioritize assays for TSPO binding affinity, kinase inhibition, and cytotoxicity to validate inferred activities.
  • Structural Optimization : Introducing fluorine (as in AB6673 ) could improve metabolic stability and target engagement.

Biological Activity

The compound 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This compound features a benzoxazole moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties. The presence of a piperidine and nicotinonitrile group further enhances its pharmacological profile.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are critical in cancer progression.
  • Interaction with Receptors : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Antioxidant Activity : The oxobenzo[d]oxazole structure may contribute to antioxidant properties, mitigating oxidative stress in cells.

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Table 1: Summary of Biological Assays

Assay TypeTarget Cell LinesResultReference
Sulforhodamine B (SRB)Leukemia Cell LinesSignificant anti-proliferative activity
SRBLung Cancer Cell LinesModerate anti-cancer activity
Enzyme InhibitionKinase ActivityIC50 values indicate potent inhibition
Antioxidant AssayNormal FibroblastsReduced oxidative stress levels

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxic effects against leukemia and lymphoma cell lines. The study utilized the Sulforhodamine B assay , which quantifies total protein synthesis as a measure of cell viability. Results indicated a dose-dependent reduction in cell viability, suggesting potential for therapeutic use in hematological malignancies .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of compounds containing the piperidine backbone. These studies revealed that such compounds could modulate dopamine receptor activity, indicating potential applications in treating disorders like schizophrenia or Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile?

  • Methodological Answer : The synthesis typically involves coupling a nicotinonitrile derivative with a piperidine-linked benzo[d]oxazolone moiety. Key steps include:

  • Reaction Conditions : Refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like piperidine to facilitate nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/methanol mixtures to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC to avoid over-acylation of the piperidine ring, which can lead to byproducts .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify the integration of the benzo[d]oxazolone (δ 7.2–7.8 ppm for aromatic protons) and piperidine (δ 3.5–4.2 ppm for oxy-acetyl linkages) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 406.1432) .
  • IR Spectroscopy : Detect characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile groups (C≡N at ~2220 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., immunoproteasome inhibition assays). For example, structural analogs with 2-oxobenzo[d]oxazol-3(2H)-yl groups show β1i/β5i inhibition rates of 18%/10% at 10 µM, but variability arises from assay conditions (e.g., buffer pH, incubation time) .
  • Structural Validation : Reconfirm compound purity and stereochemistry (e.g., chiral HPLC for piperidine derivatives) to rule out batch-specific impurities .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the nicotinonitrile group with pyridazine or pyrimidine rings to enhance kinase inhibition .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the benzo[d]oxazolone moiety to improve binding to ATP pockets in target enzymes .
  • Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with β5i subunits of the immunoproteasome, leveraging crystallographic data from related compounds .

Q. What analytical techniques are critical for assessing polymorphism or hydrate formation?

  • Methodological Answer :

  • X-Ray Diffraction (XRD) : Identify crystalline forms (e.g., peaks at 6.4°, 13.7°, and 25.8° 2θ for a related benzoxazole-piperidine analog) .
  • Thermogravimetric Analysis (TGA) : Detect hydrate loss (weight loss at 100–150°C) or decomposition pathways .

Data Interpretation & Experimental Design

Q. How should researchers interpret conflicting inhibition data in immunoproteasome assays?

  • Methodological Answer :

  • Normalize Data : Express inhibition as % activity relative to controls (e.g., 18% β1i inhibition at 10 µM vs. 2% for negative controls) .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates.
  • Cross-Validate Targets : Test against off-target proteases (e.g., cathepsins) to confirm specificity .

Q. What in silico tools are recommended for predicting metabolic stability?

  • Methodological Answer :

  • Software : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperidine ring) .
  • Metabolite Identification : Simulate Phase I/II transformations (e.g., hydrolysis of the oxazolone ring) using BioTransformer 3.0 .

Bioactivity & Mechanism of Action

Q. What experimental approaches can elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with proteasome subunits to assess irreversible binding) .
  • Cellular Models : Use HEK293T cells transfected with β5i-GFP reporters to quantify target engagement via fluorescence quenching .

Q. How does this compound compare to structurally related kinase inhibitors?

  • Methodological Answer :

  • Activity Benchmarking : Compare IC₅₀ values against reference inhibitors (e.g., bortezomib for proteasome inhibition) .
  • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.